molecular formula C22H19N3O2S B2443269 (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1321798-18-8

(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2443269
CAS No.: 1321798-18-8
M. Wt: 389.47
InChI Key: IBYJXACYUXCJGI-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 1321936-20-2) is a synthetic organic compound with a molecular formula of C22H19N3O2S and a molecular weight of 389.5 g/mol . This chemical features a thiazole ring, a recognized privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound's structure includes a Z-configured cyanoacrylamide group, a motif present in derivatives studied for their potent research applications in oncology . Compounds based on the thiazole-cyanoacrylamide architecture have demonstrated significant research value in photodynamic therapy (PDT) and as cytotoxic agents . Specifically, related analogs have exhibited a strong ability to bind to biomolecules like Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA), suggesting a mechanism of action that involves interaction with genetic material . The research value of this structural class is highlighted by its promising activity against human cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells, with efficacy greatly enhanced upon irradiation, indicating potential for light-activated therapeutic strategies . Furthermore, the weak nuclease activity of such compounds can be significantly amplified by irradiation at 365 nm, leading to the degradation of plasmid DNA through the production of singlet oxygen and superoxide free radicals . This makes them compelling subjects for research in targeted cancer therapies and DNA cleavage studies. This product is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures and is strictly not for human consumption.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-3-27-22(26)18-6-4-5-7-19(18)24-13-17(12-23)21-25-20(14-28-21)16-10-8-15(2)9-11-16/h4-11,13-14,24H,3H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYJXACYUXCJGI-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction with an appropriate vinyl halide to introduce the vinyl group.

    Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction involving the corresponding benzoic acid and ethanol under acidic conditions.

Industrial Production Methods

Industrial production of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the vinyl group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group and the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole ring and the vinyl group.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted benzoate esters and thiazole derivatives are common products.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a cyano group, and an ethyl benzoate moiety. The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through a cyclization reaction involving thiourea derivatives and α-haloketones.
  • Vinylation : The thiazole derivative undergoes a vinylation reaction with vinyl halides to introduce the vinyl group.
  • Cyano Group Introduction : A nucleophilic substitution reaction introduces the cyano group using suitable cyanide sources.
  • Esterification : The final step involves reacting benzoic acid with ethanol under acidic conditions to form the benzoate ester.

Chemistry

In synthetic chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it essential in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Research focuses on its interactions with biological macromolecules like proteins and nucleic acids, which could lead to new insights into cellular mechanisms.

Medicine

In the medical field, (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is investigated for its therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, particularly in oncology and neurology.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that thiazole derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide
  • (E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamide

Uniqueness

(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to its specific combination of functional groups and its (Z)-configuration. This configuration can significantly influence its chemical reactivity and biological activity compared to its (E)-isomer and other similar compounds.

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that has garnered attention in both synthetic chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyano group, and an ethyl benzoate moiety, which contribute to its reactivity and biological interactions. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Utilizing thiourea derivatives and α-haloketones.
  • Vinylation : Introducing the vinyl group through reactions with vinyl halides.
  • Cyano Group Introduction : Achieved via nucleophilic substitution using cyanide sources.
  • Esterification : Finalizing the structure by reacting benzoic acid with ethanol under acidic conditions.

The biological activity of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The thiazole ring and cyano group are crucial for binding to these targets, potentially modulating their activity and influencing various cellular pathways.

Pharmacological Potential

Research indicates that this compound may exhibit a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that thiazole derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis

To better understand the unique properties of (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate, it can be compared with other similar compounds:

Compound NameStructureBiological ActivityIC50 Value
(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamideStructureModerate AChE inhibition5.0 µM
(E)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzamideStructureAntimicrobial activity3.5 µM

This table illustrates how variations in structure can affect biological activity, emphasizing the importance of specific functional groups in determining efficacy.

Case Studies

  • In Vitro Studies : In a study evaluating the anticancer properties of thiazole derivatives, (Z)-ethyl 2-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzoate was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at low concentrations .
  • Neuroprotective Effects : Another research focused on the compound's potential as an AChE inhibitor demonstrated an IC50 value comparable to established drugs, indicating its viability as a candidate for further development in treating Alzheimer's disease .

Q & A

Designing Derivatives with Improved Pharmacokinetics

  • LogP Optimization : Introduce hydrophilic groups (e.g., morpholine) to the benzoate ester to reduce LogP from 3.5 to 2.0, enhancing aqueous solubility .
  • Prodrug Strategies : Convert the ester to a tert-butyl carbamate for sustained release in vivo .

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